molecular formula C5H8FNO3 B13008819 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid

2-Amino-2-(3-fluorooxetan-3-yl)acetic acid

Cat. No.: B13008819
M. Wt: 149.12 g/mol
InChI Key: YXNXOXAHAYIOIF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluorooxetane with glycine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluorooxetan-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce amino alcohols .

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its binding affinity and reactivity. The compound can inhibit or activate certain enzymes, receptors, or other biomolecules, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(3-fluorooxetan-3-yl)acetic acid is unique due to the presence of both the fluorine atom and the amino group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity, while the amino group allows for interactions with biological targets .

Properties

Molecular Formula

C5H8FNO3

Molecular Weight

149.12 g/mol

IUPAC Name

2-amino-2-(3-fluorooxetan-3-yl)acetic acid

InChI

InChI=1S/C5H8FNO3/c6-5(1-10-2-5)3(7)4(8)9/h3H,1-2,7H2,(H,8,9)

InChI Key

YXNXOXAHAYIOIF-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C(C(=O)O)N)F

Origin of Product

United States

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